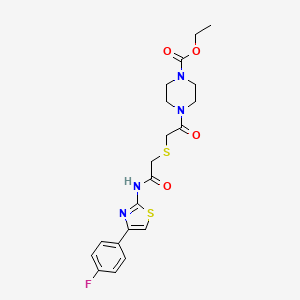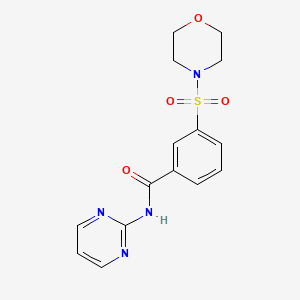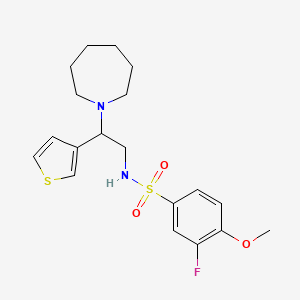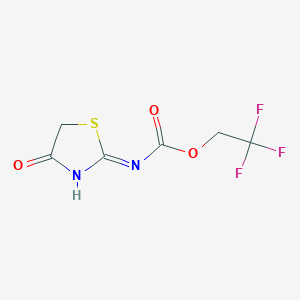![molecular formula C10H10BrClN2O3 B2556378 Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate CAS No. 2305179-97-7](/img/structure/B2556378.png)
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various drugs and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is not well understood. However, it is believed to work by inhibiting certain enzymes or proteins that are essential for the survival of disease-causing organisms. It may also work by interfering with the DNA replication process in cancer cells.
Biochemical and Physiological Effects:
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit potent antimalarial, antiviral, and anticancer activity. It has also been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate in lab experiments is its potent activity against various diseases. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate is its potential toxicity. It may also exhibit off-target effects, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other drugs. Additionally, more studies are needed to investigate its toxicity and potential side effects.
Synthesemethoden
The synthesis of Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate involves several steps. The first step is the preparation of 5-bromo-6-chloropyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with (R)-2-amino-1-propanol to produce the final product, Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate has been extensively used in scientific research, particularly in the field of medicinal chemistry. It is commonly used in the synthesis of various drugs, including antimalarials, antivirals, and anticancer agents. Several studies have shown that Methyl (Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate exhibits potent activity against various diseases.
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5(10(16)17-2)13-9(15)7-4-3-6(11)8(12)14-7/h3-5H,1-2H3,(H,13,15)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQJEUVVXBSFT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=NC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-[(5-bromo-6-chloropyridin-2-yl)formamido]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)

![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)



![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![3-Cyclopropyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2556308.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)


